3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide
Overview
Description
3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide is a chemical compound with the molecular formula C6H5BrN2S·HBr. It is a derivative of imidazo[4,3-b][1,3]thiazole, featuring a bromomethyl group at the 3-position. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazothiazoles, have been found to exhibit a broad range of biological activities . They have been used as molecular scaffolds for synthetic, structural, and biomedical research .
Mode of Action
It is known that the most common approach for the assembly of imidazo-[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological pathways, contributing to their diverse biological activities .
Pharmacokinetics
The compound’s physical form is a powder , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a broad range of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s storage temperature is 4 degrees celsius , suggesting that temperature could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound is known to form covalent bonds with nucleophilic sites on biomolecules, such as cysteine residues in proteins. This interaction can lead to the inhibition of enzyme activity, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide can act as a ligand in coordination chemistry, forming complexes with metal ions that are essential for various biochemical processes .
Cellular Effects
The effects of 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide on cellular processes are profound. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins. For instance, it can inhibit kinases involved in phosphorylation cascades, thereby altering gene expression and cellular metabolism. Studies have demonstrated that 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . This makes it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide exerts its effects through several mechanisms. It binds covalently to the active sites of enzymes, leading to irreversible inhibition. This binding often involves the formation of a thioether bond with cysteine residues. Additionally, 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide can interact with DNA, causing strand breaks and inhibiting DNA replication and transcription. These interactions highlight its potential as a chemotherapeutic agent .
Temporal Effects in Laboratory Settings
The stability and effects of 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide over time have been extensively studied in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide in cell cultures has shown sustained inhibition of cell proliferation and induction of cell death, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide vary with dosage. At low doses, it can selectively inhibit target enzymes without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings underscore the importance of dose optimization in therapeutic applications to minimize side effects while maximizing efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide typically involves the bromination of imidazo[4,3-b][1,3]thiazole. One common method includes the reaction of imidazo[4,3-b][1,3]thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted imidazo[4,3-b][1,3]thiazole derivatives.
Oxidation Reactions: Oxidized forms of the original compound.
Reduction Reactions: Methyl derivatives of imidazo[4,3-b][1,3]thiazole.
Scientific Research Applications
3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)imidazo[4,3-b][1,3]thiazole
- 3-(Iodomethyl)imidazo[4,3-b][1,3]thiazole
- 3-(Methyl)imidazo[4,3-b][1,3]thiazole
Uniqueness
3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
3-(bromomethyl)imidazo[5,1-b][1,3]thiazole;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S.BrH/c7-1-5-3-10-6-2-8-4-9(5)6;/h2-4H,1H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIBEWIHNNPIOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)CBr.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2174000-03-2 | |
Record name | 3-(bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.